molecular formula C6H10ClN3 B12096010 (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride

(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride

Cat. No.: B12096010
M. Wt: 159.62 g/mol
InChI Key: QFSDEEQXHVJGNL-UHFFFAOYSA-N
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Description

(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique pyrroloimidazole structure, which contributes to its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride typically involves the following steps:

    Formation of the Pyrroloimidazole Core: The initial step involves the cyclization of appropriate precursors to form the pyrroloimidazole core. This can be achieved through a condensation reaction between an imidazole derivative and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Amine Group: The next step is the introduction of the amine group at the 6-position. This can be accomplished through nucleophilic substitution reactions using amine reagents.

    Resolution of Enantiomers: Since the compound is chiral, enantiomeric resolution is necessary to obtain the (S)-enantiomer. This can be achieved through chiral chromatography or by using chiral auxiliaries during synthesis.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrroloimidazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrroloimidazole compounds with various functional groups, which can further enhance the compound’s biological activity and chemical properties.

Scientific Research Applications

(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders, due to its ability to modulate specific biological pathways.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine: The non-chloride form of the compound, which may have different solubility and stability properties.

    6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives: Compounds with various substituents on the pyrroloimidazole ring, which can exhibit different biological activities.

Uniqueness

(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its pharmacokinetic properties, such as solubility and absorption. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine;hydrochloride

InChI

InChI=1S/C6H9N3.ClH/c7-5-3-6-8-1-2-9(6)4-5;/h1-2,5H,3-4,7H2;1H

InChI Key

QFSDEEQXHVJGNL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C1=NC=C2)N.Cl

Origin of Product

United States

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